molecular formula C14H15NO5 B1648110 cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid CAS No. 733740-48-2

cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1648110
CAS No.: 733740-48-2
M. Wt: 277.27 g/mol
InChI Key: CBXLWDHZPOMUJU-ZJUUUORDSA-N
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Description

cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is a complex organic compound with a molecular formula of C14H15NO5. This compound is characterized by the presence of a cyclopentane ring, a nitrophenyl group, and a carboxylic acid functional group. It is known for its chiral properties, meaning it can exist in enantiomeric forms.

Preparation Methods

The synthesis of cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the nitrophenyl group: This step often involves nitration reactions where a nitro group is introduced to a phenyl ring.

    Attachment of the carboxylic acid group: This can be done through carboxylation reactions or by using carboxylic acid derivatives.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure the desired stereochemistry is achieved.

Chemical Reactions Analysis

cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of chiral molecules.

    Biology: The compound’s chiral properties make it useful in studying enzyme interactions and stereospecific biological processes.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s binding to enzymes or receptors, affecting biological pathways.

Comparison with Similar Compounds

Similar compounds include other cyclopentane derivatives and nitrophenyl-containing molecules. Compared to these compounds, cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and chiral properties. This uniqueness makes it valuable for applications requiring precise stereochemistry and specific reactivity.

Properties

CAS No.

733740-48-2

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

(1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H15NO5/c16-13(8-9-5-6-10(7-9)14(17)18)11-3-1-2-4-12(11)15(19)20/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m1/s1

InChI Key

CBXLWDHZPOMUJU-ZJUUUORDSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O

SMILES

C1CC(CC1CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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